(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone
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Overview
Description
(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H11BrClNOS and a molecular weight of 320.64 g/mol This compound features a bromine and chlorine-substituted phenyl ring attached to a thiomorpholine moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone typically involves the reaction of 3-bromo-5-chlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine moiety.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the thiomorpholine moiety.
Reduction: Reduced forms of the thiomorpholine moiety.
Hydrolysis: Carboxylic acids and thiomorpholine derivatives.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-chlorophenyl)(morpholino)methanone
- (3-Bromo-5-chlorophenyl)(piperidino)methanone
- (3-Bromo-5-chlorophenyl)(pyrrolidino)methanone
Uniqueness
(3-Bromo-5-chlorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in various interactions and reactions that are not possible with oxygen or nitrogen-containing analogs .
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHVNYCNQGROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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